

Carbodenafil: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Carbodenafil

Cat. No.: B589546

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Introduction

Carbodenafil is a synthetic compound that has been identified as an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other PDE5 inhibitors, **carbodenafil** is believed to exert its physiological effects by enhancing the signaling pathway mediated by cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation. Due to its structural similarity to approved drugs for erectile dysfunction, **carbodenafil** and its derivatives have been found as undeclared ingredients in some dietary supplements marketed for sexual enhancement.[2] This document provides a detailed overview of the chemical structure of **carbodenafil**, a proposed synthetic route based on established methods for analogous compounds, and relevant experimental protocols for its analysis.

Chemical Structure

Carbodenafil is chemically designated as 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] It possesses a core pyrazolopyrimidinone scaffold, which is a key structural feature for PDE5 inhibitory activity.[4] This central ring system is substituted with a phenyl ring that is further functionalized with an ethoxy group and an N-ethylpiperazine carbonyl moiety.

Caption: Chemical structure of **Carbodenafil**.

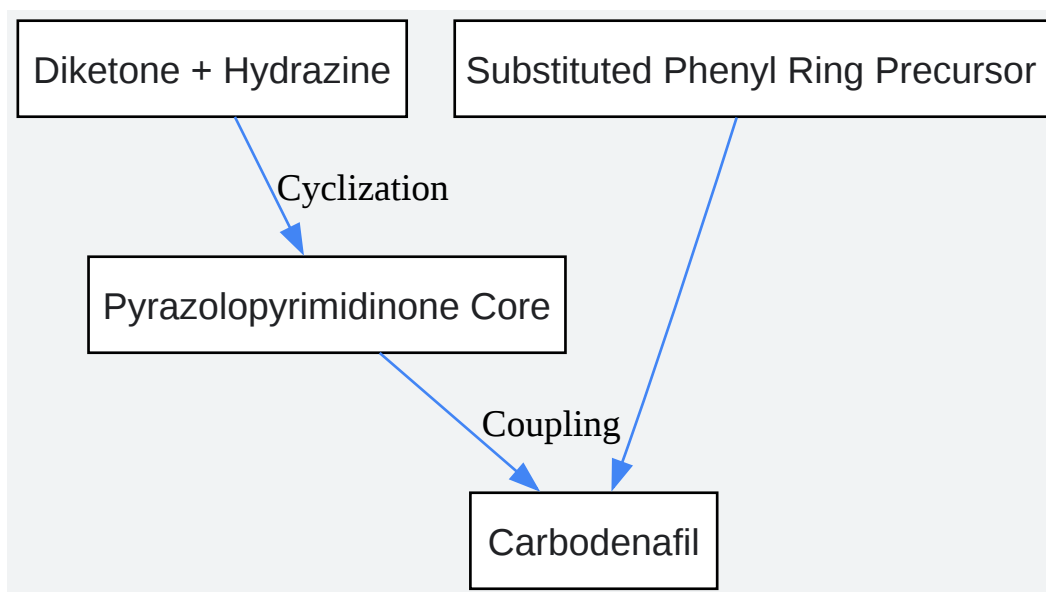
Proposed Synthesis of Carbodenafil

A specific, peer-reviewed synthesis of **carbodenafil** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the well-established synthesis of its analogue, sildenafil, and other pyrazolopyrimidinone derivatives.^{[5][6][7]} The proposed synthesis involves the construction of the pyrazolopyrimidinone core followed by the introduction of the substituted phenyl ring.

A modern approach to the synthesis of sildenafil and its analogues involves a continuous flow process, which can offer advantages in terms of reaction time, safety, and scalability.^[8] A similar strategy could be adapted for the synthesis of **carbodenafil**.

The key steps in a potential synthesis are outlined below:

- **Formation of the Pyrazole Ring:** Reaction of a diketoeester with hydrazine to form the pyrazole ring.
- **N-methylation and Hydrolysis:** Regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.
- **Nitration and Amidation:** Nitration of the pyrazole carboxylic acid, followed by conversion to the corresponding carboxamide.
- **Reduction of the Nitro Group:** Reduction of the nitro group to an amino group.
- **Formation of the Pyrazolopyrimidinone Core:** Acylation of the amino group and subsequent cyclization to form the pyrazolopyrimidinone ring system.
- **Chlorosulfonylation:** Selective chlorosulfonylation of the phenyl ring at the 5'-position.
- **Coupling with N-ethylpiperazine:** Reaction of the sulfonyl chloride with N-ethylpiperazine to yield **carbodenafil**.



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Caption: Proposed synthetic pathway for **Carbodenafil**.

Quantitative Data

The following table summarizes key quantitative data related to **carbodenafil** and its primary metabolite, desmethyl **carbodenafil**.

Parameter	Value	Compound	Reference
Molecular Formula	C24H32N6O3	Carbodenafil	[3]
Molecular Weight	452.5 g/mol	Carbodenafil	[3]
Mean Extraction Recovery (LC-MS/MS)	83.0%	Carbodenafil	[9]
Molecular Formula	C23H30N6O3	Desmethyl Carbodenafil	[9]
Molecular Weight	438.5 g/mol	Desmethyl Carbodenafil	
Mean Extraction Recovery (LC-MS/MS)	76.4%	Desmethyl Carbodenafil	
Precursor Ion (m/z)	439.4	Desmethyl Carbodenafil	
Qualifier Ion (m/z)	311.1	Desmethyl Carbodenafil	
Quantifier Ion (m/z)	339.2	Desmethyl Carbodenafil	[10]
Concentration in a Fatal Case	0.92 ± 0.13 mg/L	Desmethyl Carbodenafil	[1][10]

Experimental Protocols

Proposed Synthesis of the Pyrazolopyrimidinone Core (Adapted from Sildenafil Synthesis)

This protocol is a representative example for the formation of the core heterocyclic structure, adapted from known procedures for sildenafil.[5]

Materials:

- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- Thionyl chloride
- Ammonia
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- 2-Ethoxybenzoyl chloride
- Potassium tert-butoxide

Procedure:

- **Amidation:** Convert the ester group of ethyl 3-propyl-1H-pyrazole-5-carboxylate to a primary amide by reacting with a suitable aminating agent, such as ammonia in a sealed tube or an autoclave.
- **Nitration:** The resulting pyrazole carboxamide is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group onto the pyrazole ring.
- **Reduction:** The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
- **Acylation and Cyclization:** The aminopyrazole is acylated with 2-ethoxybenzoyl chloride. The resulting amide undergoes base-catalyzed cyclization, for example, using potassium tert-butoxide in a suitable solvent like tert-butanol, to form the pyrazolopyrimidinone ring system.

Analytical Method for the Detection of Carbodenafil and Desmethyl Carbodenafil by LC-MS/MS

The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous estimation of **carbodenafil** and its metabolite in human plasma.[9]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

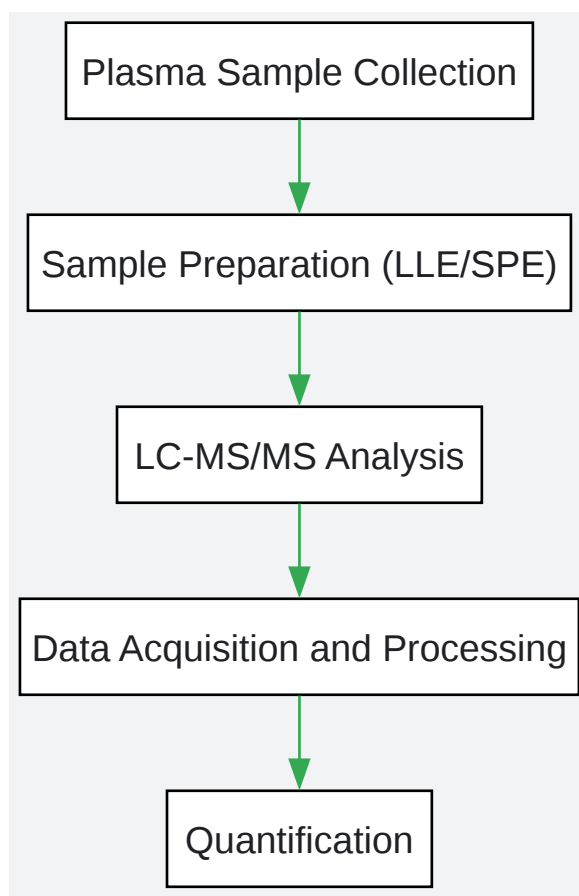
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically in the microliter range.

Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for **carbodenafil**, desmethyl **carbodenafil**, and an internal standard.

Sample Preparation:

- A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes and remove interferences.



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Caption: Analytical workflow for **Carbodenafil** detection.

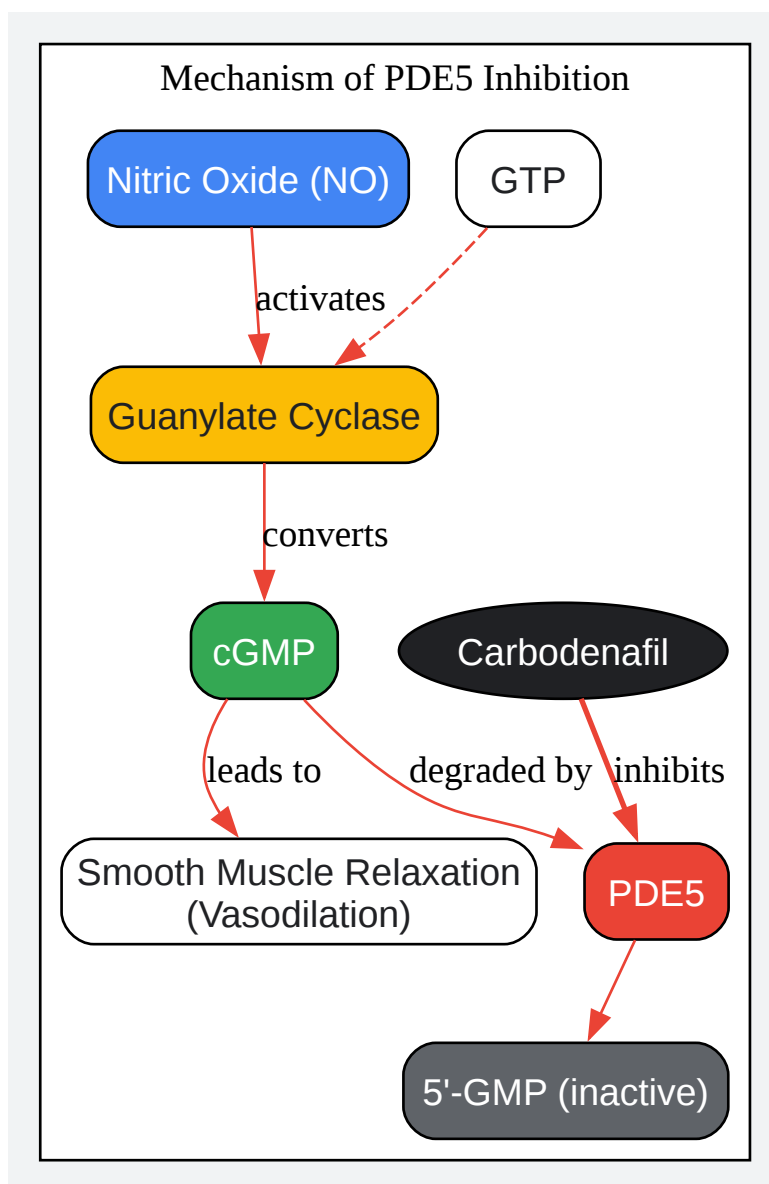
Mechanism of Action: PDE5 Inhibition

Carbodenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and in the pulmonary vasculature. The mechanism of action of PDE5 inhibitors is well-established.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of smooth muscle, increased blood flow, and, in the context of erectile dysfunction, penile erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, **carbodenafil** prevents the breakdown of cGMP, thereby increasing its intracellular

concentration. This amplification of the NO/cGMP signaling pathway enhances smooth muscle relaxation and vasodilation.



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Caption: Signaling pathway of PDE5 inhibition.

Conclusion

Carbodenafil is a sildenafil analogue with a pyrazolopyrimidinone core structure essential for its activity as a PDE5 inhibitor. While a specific synthesis protocol is not published, a reliable synthetic route can be proposed based on established chemical methodologies for similar

compounds. The availability of validated analytical methods, such as LC-MS/MS, is crucial for the detection and quantification of **carbodenafil** and its metabolites, particularly in the context of analyzing unapproved or adulterated products. Further research into the pharmacology and toxicology of **carbodenafil** is necessary to fully understand its biological effects and potential risks to human health.

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